

# 1-Phenylimidazole: A Comprehensive Technical Overview

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## Compound of Interest

Compound Name: 1-Phenylimidazole

Cat. No.: B1212854

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This document provides a detailed examination of the molecular structure, properties, synthesis, and spectroscopic characterization of **1-phenylimidazole**. It is intended to serve as a technical resource for professionals in research and development.

## Molecular Structure and Formula

**1-phenylimidazole**, also known as N-phenylimidazole, is an aromatic heterocyclic organic compound. It consists of an imidazole ring in which the hydrogen atom on the nitrogen at position 1 is substituted by a phenyl group.

- Molecular Formula:  $C_9H_8N_2$
- Systematic IUPAC Name: 1-phenyl-1H-imidazole

The planarity of both the imidazole and phenyl rings is a key structural feature, influencing its electronic properties and intermolecular interactions.

## Physiochemical and Spectroscopic Data

A summary of key quantitative data for **1-phenylimidazole** is provided below. These parameters are essential for its identification, characterization, and application in various experimental settings.

Property	Value	Source
Molecular Weight	144.17 g/mol	[1][2][3][4]
Appearance	Clear light yellow to yellow liquid	[2]
Melting Point	13 °C	[5][6][7]
Boiling Point	142 °C at 15 mmHg	[2][6][7]
Density	1.14 g/mL at 25 °C	[2][6][7]
Refractive Index	1.599 - 1.601	[2][6]
Solubility	Slightly soluble in water	[6][7]
CAS Number	7164-98-9	[2][3][4]

Spectrum Type	Data (Solvent: CDCl <sub>3</sub> )	Source
<sup>1</sup> H NMR (400 MHz)	δ 7.86 (s, 1H), 7.50-7.21 (m, 7H)	[5]
<sup>13</sup> C NMR (100 MHz)	δ 137.2, 135.5, 130.3, 129.8, 127.4, 121.4, 118.2	[5]
Mass Spec (EI)	m/z Top Peak: 144, 2nd Highest: 117, 3rd Highest: 90	[2]
Infrared (IR)	Data available from NIST WebBook	[6]

## Experimental Protocols

The synthesis of **1-phenylimidazole** is commonly achieved via a copper-catalyzed N-arylation reaction, a variant of the Ullmann condensation. This method involves the coupling of an aryl halide with imidazole.

This protocol is adapted from established methods for the copper-catalyzed cross-coupling of imidazoles with aryl halides.

Objective: To synthesize **1-phenylimidazole** from imidazole and an aryl halide.

Materials:

- Imidazole
- Iodobenzene (or Bromobenzene)
- Copper(I) iodide (CuI)
- Cesium carbonate ( $\text{Cs}_2\text{CO}_3$ )
- 4,7-Dimethoxy-1,10-phenanthroline (ligand)
- Poly(ethylene glycol) (PEG)
- Butyronitrile (solvent)
- Argon or Nitrogen gas supply
- Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
- Magnetic stirrer and heating mantle
- Ethyl acetate and water for workup
- Sodium sulfate ( $\text{Na}_2\text{SO}_4$ ) for drying
- Silica gel for column chromatography

Procedure:

- **Reaction Setup:** To an oven-dried Schlenk flask equipped with a magnetic stir bar, add imidazole (1.2 mmol), cesium carbonate (1.4 mmol), and poly(ethylene glycol) (200 mg).
- **Catalyst and Ligand Addition:** Add copper(I) iodide (0.025 mmol) and 4,7-dimethoxy-1,10-phenanthroline (0.075 mmol).

- **Inert Atmosphere:** Seal the flask, and evacuate and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.
- **Reagent Addition:** Through a syringe, add iodobenzene (1.0 mmol) and butyronitrile (1.0 mL).
- **Reaction:** Place the flask in a preheated oil bath at 110 °C and stir the mixture for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- **Workup:** After the reaction is complete, cool the mixture to room temperature. Add water (5 mL) to the reaction mixture.
- **Extraction:** Extract the aqueous mixture with ethyl acetate (3 x 20 mL).
- **Drying and Concentration:** Combine the organic layers, dry over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- **Purification:** Purify the resulting crude product by column chromatography on silica gel, using a hexane/ethyl acetate mixture as the eluent, to yield pure **1-phenylimidazole**.

## Logical and Experimental Workflow Visualization

The synthesis of **1-phenylimidazole** via the Ullmann condensation follows a clear logical progression from starting materials to the final purified product. This workflow is visualized below.

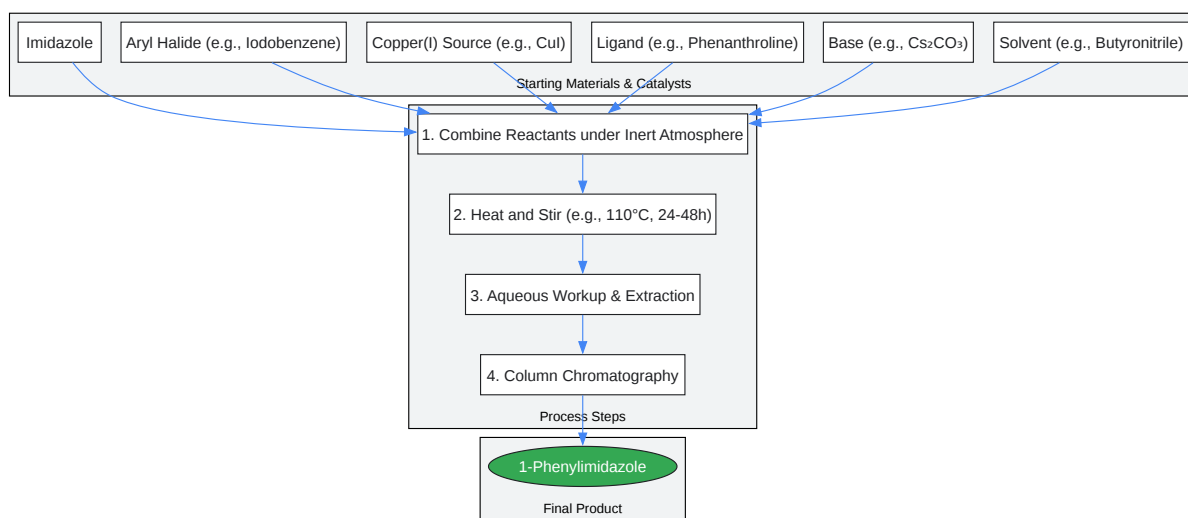


Diagram 1: Synthesis Workflow for 1-Phenylimidazole

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Caption: Synthesis Workflow for **1-Phenylimidazole**.

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